o-Nitrophenylpropiolic acid
CAS No.: 530-85-8
Cat. No.: VC21315567
Molecular Formula: C9H5NO4
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 530-85-8 |
---|---|
Molecular Formula | C9H5NO4 |
Molecular Weight | 191.14 g/mol |
IUPAC Name | 3-(2-nitrophenyl)prop-2-ynoic acid |
Standard InChI | InChI=1S/C9H5NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,(H,11,12) |
Standard InChI Key | KVOGJHABINNFCY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |
Introduction
Chemical Properties
Physical and Chemical Characteristics
o-Nitrophenylpropiolic acid exhibits distinctive physical and chemical properties that influence its behavior in various reactions and applications. The compound crystallizes as needles that decompose when heated to 155-156°C rather than displaying a clean melting point, indicating its thermal instability and reactive nature .
Table 1: Physical and Chemical Properties of o-Nitrophenylpropiolic Acid
Property | Value |
---|---|
Molecular Formula | NO₂C₆H₄CCCO₂H |
Physical Appearance | Crystalline needles |
Decomposition Temperature | 155-156°C |
Reactivity | Readily converts to indigo under reducing conditions |
Solubility | Soluble in alkaline solutions |
The compound's reactivity is primarily governed by the presence of multiple functional groups: the aromatic ring, the ortho-positioned nitro group, the carbon-carbon triple bond, and the carboxylic acid group. This unique combination enables various transformations, especially under basic conditions and in the presence of reducing agents like glucose .
Comparative Analysis with Related Compounds
When compared to structurally related compounds, o-nitrophenylpropiolic acid demonstrates unique properties that highlight the influence of the nitro group position.
Table 2: Comparison of o-Nitrophenylpropiolic Acid with Related Compounds
Compound | Molecular Formula | Thermal Behavior | Key Characteristics |
---|---|---|---|
o-Nitrophenylpropiolic acid | NO₂C₆H₄CCCO₂H | Decomposes at 155-156°C | Readily converted to indigo |
Phenylpropiolic acid | C₆H₅CCCO₂H | Melts at 136-137°C | Forms phenylacetylene when heated with water |
3-(4-Nitrophenyl)propiolic acid | C₉H₅NO₄ | Data not available | Contains nitro group in para position |
Synthesis of o-Nitrophenylpropiolic Acid
The preparation of o-nitrophenylpropiolic acid follows a specific synthetic pathway that has historical importance in organic chemistry.
Synthetic Route
The synthesis begins with o-nitrocinnamic acid, which undergoes bromination to yield o-nitrodibromocinnamic acid. This intermediate is then treated with alcoholic potassium hydroxide (potash), promoting an elimination reaction that forms the carbon-carbon triple bond characteristic of propiolic acids .
The reaction sequence can be represented as:
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o-Nitrocinnamic acid + Br₂ → o-Nitrodibromocinnamic acid (C₆H₄(NO₂)CHBrCHBrCOOH)
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o-Nitrodibromocinnamic acid + KOH (alcoholic) → o-Nitrophenylpropiolic acid + 2KBr + H₂O
This synthetic approach parallels that used for preparing phenylpropiolic acid, with the key difference being the presence of the nitro group in the ortho position of the starting material .
Reaction Conditions and Optimization
The synthesis requires carefully controlled conditions to maximize yield and purity. The bromination step demands lower temperatures to ensure selectivity for addition across the double bond rather than aromatic substitution. The subsequent elimination reaction with alcoholic potash must be performed under specific conditions to minimize side reactions .
The final product typically requires purification through recrystallization to obtain the characteristic needle-like crystals. Special care during handling and storage is necessary due to the compound's potential for decomposition at elevated temperatures.
Applications
The Baeyer and Hoppe-Seyler Test for Glucose
The most significant application of o-nitrophenylpropiolic acid is in the Baeyer and Hoppe-Seyler test for detecting glucose in urine samples. This historic analytical method was developed when Felix Hoppe-Seyler adapted Baeyer's indigo synthesis for clinical diagnostic purposes .
Table 3: Procedure for the Baeyer and Hoppe-Seyler Test
Step | Procedure | Observation |
---|---|---|
1 | Prepare 0.5% solution of o-nitrophenylpropiolic acid in soda lye | Clear solution |
2 | Mix 5 ml of the solution with 10 ml of urine | No immediate change |
3 | Boil the mixture | Blue color appears in presence of glucose |
The development of a blue color indicates the presence of glucose, with the intensity potentially providing a semi-quantitative measure of glucose concentration. The blue color results from the formation of indigo through the reduction of o-nitrophenylpropiolic acid by glucose under alkaline conditions, making this a direct chemical test for reducing sugars .
Indigo Synthesis
o-Nitrophenylpropiolic acid serves as an important precursor in the synthesis of indigo. When treated with reducing agents in alkaline medium, it undergoes a series of transformations leading to indigo formation with yields of approximately 70% under optimal conditions . This synthetic route, developed by Baeyer, provided an alternative to extraction from natural sources and contributed to the foundation of industrial synthetic dye production.
Research Applications
Beyond its historical analytical and synthetic applications, o-nitrophenylpropiolic acid continues to have research value. Its unique chemical reactivity provides insights into reduction processes, carbonyl chemistry, and heterocyclic compound formation. The compound's behavior under various reaction conditions offers a window into fundamental organic reaction mechanisms .
Reaction Mechanisms
Hydration and Decarboxylation
In the transformation of o-nitrophenylpropiolic acid during glucose detection, the initial stage involves hydration of the triple bond under alkaline conditions, followed by decarboxylation. This process occurs through several steps :
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Polarization of the triple bond, creating a slight positive charge on the carbon attached to the aromatic ring
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Hydroxide attack at this carbon, forming an intermediate with a hydroxyl group
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Protonation by water to neutralize the resulting carbanion
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Keto-enol tautomerism to form a methylene ketone
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Decarboxylation facilitated by the adjacent carbonyl group
This sequence results in the formation of o-nitro-acetophenone, a key intermediate in the pathway to indigo .
Nitro Group Reduction
The critical phase in the glucose detection reaction involves the reduction of the nitro group by glucose in alkaline medium. This process demonstrates the reducing capability of glucose under basic conditions and proceeds through several intermediates :
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Formation of glucose enolate under alkaline conditions
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Addition of the glucose enolate to the nitrogen-oxygen double bond of the nitro group
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Participation of a second glucose enolate, resulting in D-glucosone and the nitroso derivative
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Further reduction to form the hydroxylamino derivative
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Cyclization to form 3-oxo-indolenine or direct cyclization of the hydroxylamino acetophenone to indoxyl
The reducing action of glucose provides the foundation for the compound's application in glucose detection .
Indigo Formation
The final stage involves the conversion of indoxyl (3-hydroxi-indol) to indigo through oxidation and dimerization processes :
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Oxidation of indoxyl to form indoxyl radicals
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Dimerization of these radicals
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Further oxidation and rearrangement to form indigo
This process creates the characteristic blue color observed in positive glucose tests using the Baeyer and Hoppe-Seyler method .
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